Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride
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Overview
Description
Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride is a chemical compound with a complex structure that includes an ester and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride typically involves the esterification of 4,4-dimethylpentanoic acid followed by the introduction of an aminomethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Shares the aminomethyl group but differs in the ester structure.
Aminomethyl propanol: Contains an aminomethyl group but lacks the ester functionality.
Uniqueness: Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride is unique due to its combination of an ester and aminomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-4,4-dimethylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)5-7(6-10)8(11)12-4;/h7H,5-6,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXREGTOJIDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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